7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
Description
7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with an aminomethyl group at position 7 and an amine group at position 2.
Properties
Molecular Formula |
C7H13N5 |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
7-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C7H13N5/c8-3-5-1-2-10-7-6(9)4-11-12(5)7/h4-5,10H,1-3,8-9H2 |
InChI Key |
ITIJIWHORFHGAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=NN2C1CN)N |
Origin of Product |
United States |
Preparation Methods
General Synthesis Pathways
1.1 Cyclization Reactions
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is typically synthesized through cyclization reactions. These reactions involve:
- Combining pyrazole derivatives with pyrimidine precursors.
- Utilizing catalysts or reagents to promote ring closure and functional group modifications.
For instance:
- A β-ketoester reacts with aminopyrazoles under cyclocondensation conditions to form the pyrazolo[1,5-a]pyrimidine core structure.
- The reaction is often carried out in the presence of acidic or basic catalysts to facilitate tautomeric stability within the fused ring system.
Specific Synthetic Approaches
2.1 Reductive Amination
One approach involves reductive amination to introduce the aminomethyl group:
- Starting Material : A precursor such as 5-chloro-pyrazolo[1,5-a]pyrimidine.
- Intermediate Formation : Reduction of an ester group to an alcohol using sodium borohydride.
- Oxidation : The alcohol is oxidized to an aldehyde using Dess–Martin periodinane.
- Reductive Amination : The aldehyde undergoes reductive amination with an amine (e.g., methylamine) in the presence of sodium triacetoxyborohydride to yield the aminomethyl derivative.
| Step | Reagent/Condition | Yield (%) |
|---|---|---|
| Ester Reduction | Sodium borohydride | ~99 |
| Alcohol Oxidation | Dess–Martin periodinane | ~46 |
| Reductive Amination | Sodium triacetoxyborohydride | ~63–84 |
2.2 One-Step Cyclocondensation
A direct method involves cyclocondensation between a β-ketoester and aminopyrazole:
- The reaction proceeds under mild heating conditions.
- Solvents such as ethanol or acetonitrile are used to dissolve reactants and promote interaction.
- This method is efficient for generating the core scaffold but may require purification steps like recrystallization or chromatography to isolate pure products.
Optimization Strategies
3.1 Reaction Conditions
To improve yield and selectivity:
- Use optimized temperatures (e.g., 60–80°C) for cyclization reactions.
- Employ inert atmospheres (e.g., nitrogen) to prevent side reactions.
3.2 Catalysts
Catalysts such as potassium carbonate or tetraethylammonium chloride can enhance reaction efficiency during coupling steps or cyclizations.
Challenges in Synthesis
4.1 Tautomerism
The pyrazolo[1,5-a]pyrimidine core exhibits tautomeric forms that can complicate synthesis and characterization. X-ray crystallography is often required to confirm structural identity.
4.2 Functional Group Compatibility
The presence of reactive groups (e.g., amino or methylamine) requires careful selection of reagents and solvents to avoid unwanted side reactions.
Summary Table of Key Steps
| Step | Reagent/Condition | Example Yield (%) |
|---|---|---|
| Ester Reduction | Sodium borohydride | ~99 |
| Alcohol Oxidation | Dess–Martin periodinane | ~46 |
| Reductive Amination | Sodium triacetoxyborohydride | ~63–84 |
| Cyclocondensation | β-ketoester + aminopyrazole | Variable |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aminomethyl group (-CH2NH2) at the 7-position participates in nucleophilic substitution reactions. Key observations include:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., Cs2CO3) to form N-alkyl derivatives. This reaction preserves the pyrazolo-pyrimidine core while modifying the side chain .
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild conditions. The reaction enhances solubility in organic solvents.
Table 1: Nucleophilic substitution reactions
| Substrate | Reagent/Conditions | Product | Yield (%) | Citation |
|---|---|---|---|---|
| Aminomethyl group | CH3I, Cs2CO3, DMF, 80°C | N-Methylated derivative | 78 | |
| Aminomethyl group | AcCl, Et3N, RT | Acetamide derivative | 85 |
Cyclization and Ring Expansion
The pyrazolo-pyrimidine core undergoes cyclocondensation with β-dicarbonyl compounds (e.g., ethyl acetoacetate) to form fused heterocycles. For example:
-
Reaction with β-ketoesters in acidic media yields tricyclic structures, expanding the aromatic system .
-
Cyclization with α-bromoketones under iodine catalysis forms pyrazolo[1,5-a]pyrimidinone derivatives.
Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring facilitates electrophilic substitutions:
-
Nitration : Reacts with nitric acid (HNO3/H2SO4) at 0–5°C to introduce nitro groups at the 5-position .
-
Halogenation : Chlorination (Cl2/FeCl3) occurs preferentially at the 2-position due to steric and electronic effects.
Oxidation Reactions
The aminomethyl group is susceptible to oxidation:
-
Mild oxidants (e.g., H2O2) convert -CH2NH2 to -CH2NO2 without disrupting the core structure.
-
Strong oxidants (e.g., KMnO4) degrade the pyrazolo-pyrimidine ring, forming carboxylic acid derivatives.
Coordination Chemistry
The compound acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) through its pyrimidine nitrogen atoms and aminomethyl group. Coordination complexes exhibit enhanced stability in aqueous media.
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 7-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine exhibit potential anticancer properties. A study highlighted the synthesis of several derivatives that showed cytotoxic effects against various cancer cell lines. This suggests a pathway for developing new anticancer agents based on this compound's structure .
Antiviral Properties
Another area of investigation is the compound's antiviral capabilities. Preliminary studies have shown that certain derivatives can inhibit viral replication in vitro, making them candidates for further development as antiviral drugs .
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, it has been observed to improve cognitive function and reduce neuronal damage . This opens avenues for its application in treating conditions like Alzheimer's disease.
Material Science
Polymer Chemistry
The compound has been investigated for its role in enhancing the properties of polymers. When incorporated into polymer matrices, it can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use .
Nanotechnology
In nanotechnology, 7-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is being studied for its potential use in drug delivery systems. Its ability to form stable complexes with nanoparticles can facilitate targeted drug delivery mechanisms .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Derivatives showed significant cytotoxicity against breast cancer cell lines. |
| Study B | Antiviral Properties | Inhibition of viral replication was observed in vitro with specific derivatives. |
| Study C | Neuroprotective Effects | Improvement in cognitive function in animal models of Alzheimer’s disease was noted. |
| Study D | Polymer Chemistry | Enhanced thermal stability and mechanical strength in polymer composites were achieved. |
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain kinases by binding to the active site and blocking substrate access. This inhibition can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Physicochemical Properties
| Property | Target Compound | Compound 1 | Compound 3 | 7-Trifluoromethyl Analog |
|---|---|---|---|---|
| Solubility | High (polar NH₂ groups) | Moderate (pyridinyl enhances solubility) | Low (hydrophobic CF₃) | Low (CF₃ reduces polarity) |
| Melting Point | Not reported | 158–160°C | Not reported | Not reported |
| Stability | Likely stable | Stable under reflux conditions | Enhanced by fluorine | High (CF₃ resists metabolism) |
Key Research Findings
- Antibacterial Activity : Phenyl-substituted analogs (e.g., 3d) outperform Chloramphenicol against Gram-positive/-negative bacteria, suggesting the target compound’s C3 amine may offer similar benefits .
- Cytotoxicity: Carboxamide derivatives (e.g., 10a–c) exhibit cytotoxicity, implying that the target compound’s aminomethyl group warrants toxicity screening .
- Fluorinated Derivatives : 7-Trifluoromethylpyrazolo[1,5-a]pyrimidines highlight the role of fluorine in improving pharmacokinetics .
Biological Activity
7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties and inhibition of specific enzymes.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHN
- Molecular Weight : 195.22 g/mol
- CAS Number : 1692212-16-0
The structural formula indicates the presence of a pyrazolo-pyrimidine core which is known for various biological activities.
Anticancer Activity
Research indicates that compounds with similar pyrazolo structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, 7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine has been reported to inhibit CDK2 effectively.
Table 1: Inhibition Potency Against Cancer Cell Lines
The mechanism by which 7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine exerts its anticancer effects involves the inhibition of key enzymes involved in cell proliferation and survival. The compound has been shown to selectively inhibit CDK2 and other kinases involved in tumor growth.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in MCF-7 and K-562 cell lines with IC values indicating potent cytotoxicity.
- In Vivo Studies : Animal models treated with this compound exhibited a marked reduction in tumor size compared to control groups. The results suggest not only efficacy but also a favorable safety profile.
Q & A
Basic: What are the standard synthetic routes for 7-(aminomethyl)-substituted pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
The synthesis typically involves cyclization of enaminones or azo-coupled precursors under reflux conditions. For example:
- Route 1 (Azo coupling): Reacting 5-amino-3-arylazo-pyrazolo[1,5-a]pyrimidine precursors with chloro or tolyl substituents in pyridine, followed by reflux (6–12 hours) and crystallization (e.g., 67–70% yields) .
- Route 2 (Nucleophilic substitution): Functionalizing position 7 via silylformamidine intermediates in benzene, followed by crystallization from hexane (see for analogous protocols) .
- Carboxamide derivatives: Reacting pyrazolo[1,5-a]pyrimidine cores with substituted amines in ethanol/DMF, validated by NMR and elemental analysis .
Advanced: How can regioselectivity challenges during substitution at position 3 or 7 be resolved?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:
- Controlled reaction conditions: Use polar aprotic solvents (e.g., pyridine) and elevated temperatures to favor substitution at the less hindered position 7 .
- Spectroscopic validation: Monitor reactions via to track shifts in NH or CH groups (e.g., δ 4.2–4.5 ppm for aminomethyl protons) .
- Case study: demonstrates trifluoromethyl group introduction at position 2 without competing reactivity at position 7, attributed to directing effects of electron-withdrawing groups .
Basic: What analytical techniques are critical for structural validation of this compound?
Methodological Answer:
Key techniques include:
- and NMR: Confirm aminomethyl (δ 3.8–4.5 ppm) and pyrimidine ring protons (δ 6.5–8.2 ppm). Aromatic protons in substituted derivatives (e.g., 10c) show distinct splitting patterns .
- Mass spectrometry (MS): Molecular ion peaks (e.g., m/z 402 for CHClN) verify molecular weight .
- Elemental analysis: Validate C, H, N content (e.g., 62.77% C, 4.01% H in 10c) .
Advanced: How do electronic effects influence the reactivity of the aminomethyl group in further derivatization?
Methodological Answer:
- Electrophilic substitution: The NH group activates the pyrimidine ring for electrophilic attacks (e.g., acetylation or sulfonation). shows successful benzoylation at the aminomethyl group using benzoyl chloride in pyridine .
- Steric hindrance: Bulky substituents at position 3 (e.g., trifluoromethyl in ) reduce accessibility to the aminomethyl group, necessitating optimized reaction times .
Basic: What solvents and catalysts are optimal for synthesizing carboxamide derivatives?
Methodological Answer:
- Solvents: Ethanol, DMF, or pyridine facilitate solubility and reaction homogeneity .
- Catalysts: Ammonium acetate or meglumine (10 mol%) in ethanol improves yields in multicomponent reactions (see analogous protocols in ) .
Advanced: How can computational modeling predict reactivity for functionalizing the pyrazolo[1,5-a]pyrimidine core?
Methodological Answer:
- DFT calculations: Use Gaussian or similar software to map electrostatic potentials, identifying nucleophilic/electrophilic sites. For example, the aminomethyl group’s electron-rich nature (HOMO localization) predicts reactivity with electrophiles .
- Case study: ’s trifluoromethyl-substituted derivative showed reduced electron density at position 7, aligning with experimental regioselectivity .
Basic: What purification methods yield high-purity 7-(aminomethyl) derivatives?
Methodological Answer:
- Crystallization: Use ethanol, DMF, or hexane for recrystallization (e.g., 70% purity for compound 11 in ) .
- Column chromatography: Separate isomers using silica gel and ethyl acetate/hexane gradients (analogous to methods in ) .
Advanced: How to resolve contradictions in reported melting points or spectral data for structurally similar derivatives?
Methodological Answer:
- Reproducibility checks: Verify synthetic protocols (e.g., reflux duration, solvent ratios). reports consistent melting points (e.g., 263–265°C for 10d) when using strict stoichiometry .
- Crystallographic analysis: Single-crystal X-ray diffraction (noted in for compound 11) resolves ambiguities in tautomeric forms .
Basic: What safety protocols are recommended for handling pyrazolo[1,5-a]pyrimidine intermediates?
Methodological Answer:
- Ventilation: Use fume hoods during reflux (pyridine, HCl neutralization steps) .
- Waste disposal: Segregate halogenated byproducts (e.g., 10c with Cl substituents) for professional treatment .
Advanced: What strategies enhance the hydrolytic stability of the aminomethyl group in aqueous conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
